N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide is a chemical compound with the molecular formula C9H8N2OS2 and a molecular weight of 224.305 g/mol . This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide can be compared with other similar compounds, such as:
3-Nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide: This compound has a similar structure but contains a nitro group, which may confer different biological activities and properties.
2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-ylformamide: This compound has a formamide group instead of an acetamide group, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of structural features and diverse applications in various fields of research and industry.
Properties
CAS No. |
7340-70-7 |
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Molecular Formula |
C9H8N2OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C9H8N2OS2/c1-5(12)10-6-2-3-7-8(4-6)14-9(13)11-7/h2-4H,1H3,(H,10,12)(H,11,13) |
InChI Key |
IIVNZXCXHJAXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=S)S2 |
Origin of Product |
United States |
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